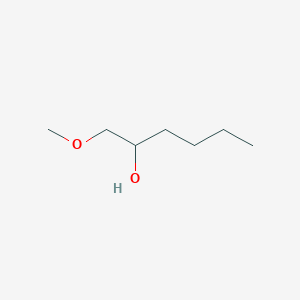
1-Methoxy-2-hexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-2-hexanol is an organic compound belonging to the class of alcohols. It features a hydroxyl group (-OH) and a methoxy group (-OCH3) attached to a hexane backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-2-hexanol can be synthesized through the reaction of hexene 1-epoxide with methanol. This reaction is typically catalyzed by acidic catalysts such as H-ZSM-5, which facilitates the ring-opening of the epoxide to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves hydroformylation of 1-pentene followed by hydrogenation of the resulting aldehydes. This method is practiced to produce mixtures of isomeric C6-alcohols, which are precursors to various plasticizers .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-2-hexanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
1-Methoxy-2-hexanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is utilized in the preparation of various biochemical reagents.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-Methoxy-2-hexanol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the methoxy group can engage in dipole-dipole interactions. These interactions influence the compound’s reactivity and its ability to act as a solvent or intermediate in chemical reactions .
Comparison with Similar Compounds
1-Hexanol: Similar structure but lacks the methoxy group.
2-Hexanol: Similar structure but the hydroxyl group is on the second carbon.
1-Methoxy-2-propanol: Similar functional groups but a shorter carbon chain.
Uniqueness: 1-Methoxy-2-hexanol is unique due to the presence of both a hydroxyl and a methoxy group on a hexane backbone. This combination of functional groups imparts distinct chemical properties, making it versatile for various applications in synthesis, research, and industry .
Properties
CAS No. |
80717-20-0 |
|---|---|
Molecular Formula |
C7H16O2 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
1-methoxyhexan-2-ol |
InChI |
InChI=1S/C7H16O2/c1-3-4-5-7(8)6-9-2/h7-8H,3-6H2,1-2H3 |
InChI Key |
ONDSSKDTLGWNOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(COC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















